Welcome to the BenchChem Online Store!
molecular formula C3H2BrN3O2 B188841 5-Bromo-6-azauracil CAS No. 4956-05-2

5-Bromo-6-azauracil

Cat. No. B188841
M. Wt: 191.97 g/mol
InChI Key: VNTFEWXYAOATFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217168B2

Procedure details

Bromine (2.506 mL, 48.6 mmol) was added to a suspension of 1,2,4-triazine-3,5(2H,4H)-dione (commercially available from Aldrich, 2.5 g, 22.11 mmol) in Water (40 mL). The mixture was stirred at room temperature for 26 hours. A white precipitate was formed. The solid was recovered by filtration and recrystallized from water (15 mL at reflux temperature) affording the title compound 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (1.97 g, 10.26 mmol, 46.4% yield) as a white crystalline solid.
Quantity
2.506 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[NH:4][C:5](=[O:10])[NH:6][C:7](=[O:9])[CH:8]=1>O>[Br:1][C:8]1[C:7](=[O:9])[NH:6][C:5](=[O:10])[NH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.506 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(NC(C1)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate was formed
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water (15 mL at reflux temperature)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
BrC=1C(NC(NN1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.26 mmol
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.